molecular formula C26H15F6N5O3 B14113941 N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide

N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide

Cat. No.: B14113941
M. Wt: 559.4 g/mol
InChI Key: SLYSFFYBTFYZQG-UHFFFAOYSA-N
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Description

N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide is a complex organic compound that features multiple functional groups, including furan, pyrazole, pyrimidine, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Synthesis of the pyrimidine ring: This step involves the condensation of an aldehyde with urea or thiourea.

    Coupling reactions: The furan and benzamide groups are introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using specific catalysts to enhance reaction rates.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrimidine ring may produce dihydropyrimidines.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Medicinal Chemistry: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Industry

    Material Science: Applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to bind to various biological targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(furan-2-yl)-1H-pyrazol-5-yl)-benzamide: Lacks the pyrimidine and trifluoromethyl groups.

    N-(1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-benzamide: Lacks the furan and trifluoromethyl groups.

Uniqueness

N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H15F6N5O3

Molecular Weight

559.4 g/mol

IUPAC Name

N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-3,5-bis(trifluoromethyl)benzamide

InChI

InChI=1S/C26H15F6N5O3/c27-25(28,29)16-9-15(10-17(11-16)26(30,31)32)23(39)34-21-12-19(20-7-4-8-40-20)36-37(21)24-33-18(13-22(38)35-24)14-5-2-1-3-6-14/h1-13H,(H,34,39)(H,33,35,38)

InChI Key

SLYSFFYBTFYZQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)N3C(=CC(=N3)C4=CC=CO4)NC(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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